molecular formula C4H10O<br>(CH3)2CHCH2OH<br>C4H10O B041256 Isobutanol CAS No. 78-83-1

Isobutanol

Cat. No. B041256
CAS RN: 78-83-1
M. Wt: 74.12 g/mol
InChI Key: ZXEKIIBDNHEJCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Biological pathways for isobutanol production exist naturally in certain bacteria, such as Klebsiella pneumoniae. These pathways, however, are often dormant and require genetic modifications to activate. For instance, K. pneumoniae has been shown to produce isobutanol and 2-ketoisovalerate (a precursor of isobutanol) through the inactivation of specific genes involved in competing pathways, thereby redirecting the metabolic flow towards isobutanol synthesis (Gu et al., 2017).

Molecular Structure Analysis

The molecular structure of isobutanol, C₄H₁₀O (2-methylpropan-1-ol), contributes to its desirable properties as a biofuel. Its branched structure leads to higher octane numbers compared to its straight-chain alcohol counterparts. The structural analysis and understanding of isobutanol's molecular properties are crucial for optimizing its synthesis and application as a biofuel and chemical precursor.

Chemical Reactions and Properties

Isobutanol participates in various chemical reactions, including steam reforming, to produce synthesis gas—a mixture of hydrogen and carbon monoxide. This process is catalyzed by Ni/γ-Al2O3 catalysts, demonstrating the potential of isobutanol as a chemical feedstock for producing valuable gases (Dhanala et al., 2013).

Physical Properties Analysis

The physical properties of isobutanol, such as its boiling point, solubility, and energy density, make it an attractive biofuel. These properties are influenced by its molecular structure and dictate its behavior in various applications, from fuel blending to industrial solvent uses.

Chemical Properties Analysis

Isobutanol's chemical properties, including its reactivity and stability, are essential for its utility as a biofuel and chemical precursor. Its ability to undergo dehydration to produce isobutylene, a valuable petrochemical, highlights its significance in the chemical industry. The catalytic dehydration of isobutanol over alumina catalysts has been studied, showing high selectivity to isobutylene, demonstrating the versatility of isobutanol in chemical synthesis (Taylor et al., 2010).

Scientific Research Applications

  • Fuel Additive in Biodiesel Blends : Isobutanol, when used as a fuel additive in biodiesel blends, can decrease emissions of carbon monoxide, nitrogen oxide, and particulate matters, though it increases brake specific fuel consumption (Yang et al., 2016).

  • Effect on Gasoline Degradability : It can affect the degradability of gasoline components, potentially extending the in situ half-life of toluene in some cases (Jayamani & Cupples, 2013).

  • Partial Replacement for Diesel and Biodiesel : Isobutanol can be used as a partial replacement for diesel and biodiesel in diesel engine applications, improving brake thermal efficiency, fuel consumption, and reducing CO and NOx emissions (Ashok et al., 2019).

  • Biofuel Production : Fermented isobutanol can be used as a biofuel or dehydrated to isobutylene, a platform molecule for synthesizing other fuels or chemicals (Taylor et al., 2010).

  • Engine Performance : Blends of isobutanol and diesel fuel slightly decrease break power and increase specific fuel consumption, but they can cause a slight improvement in break thermal efficiency at high engine speeds (Karabektaş & Hosoz, 2009).

  • Escherichia coli Response Network : The isobutanol response network of E. coli could aid in designing and comprehending alcohol tolerance, providing a general framework for characterizing complex phenomena at the systems level (Brynildsen & Liao, 2009).

  • Improved "Drop-in" Biofuel : Recognized as an important commodity chemical with broad applications, isobutanol is also considered an improved "drop-in" biofuel (Liu et al., 2016).

  • Increased Production in Engineered Cyanobacteria : High salinity stress on engineered cyanobacteria can result in a fivefold increase in isobutanol production, providing a cost-effective approach to biofuel production and recycling chemical nutrients from wastewater and seawater (Wu et al., 2021).

  • Isobutanol Tolerance in E. coli : Isobutanol tolerance in E. coli is based on remodeling the cell envelope and stress response attenuation, which may be useful for engineering more tolerant host strains for isobutanol production (Minty et al., 2011).

  • Alternative to Traditional Gasoline : Isobutanol is a potential alternative to traditional gasoline due to its energy density, octane number, and hygroscopicity (Gu et al., 2021).

properties

IUPAC Name

2-methylpropan-1-ol
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InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3
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InChI Key

ZXEKIIBDNHEJCQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CO
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Molecular Formula

C4H10O, Array
Record name ISOBUTANOL
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Related CAS

13259-29-5 (hydrochloride salt), 3453-79-0 (aluminum salt), 7425-80-1 (titanium(+4) salt)
Record name Isobutyl alcohol
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DSSTOX Substance ID

DTXSID0021759
Record name 2-Methyl-1-propanol
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Molecular Weight

74.12 g/mol
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Physical Description

Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless, oily liquid with a sweet, musty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a penetrating, winey odour, Colorless, oily liquid with a sweet, musty odor.
Record name ISOBUTANOL
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Boiling Point

225 °F at 760 mmHg (NTP, 1992), 108 °C, 108.00 to 109.00 °C. @ 760.00 mm Hg, 227 °F
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Record name ISOBUTYL ALCOHOL (ISOBUTANOL)
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Flash Point

82 °F (NTP, 1992), 82 °F, Flash points: 28 °C, closed cup; 37.78 °C, open cup, 28 °C c.c.
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Record name ISOBUTYL ALCOHOL (ISOBUTANOL)
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Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992), In water, 66.5-90.9 g/L at 25 °C, In water, 8.5X10+4 mg/L at 25 °C, Solubility in water at 20 °C: 8.5 wt%, Soluble in carbon tetrachloride, For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page., 85 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, miscible with alcohol, ether; soluble in water 1 ml in 140 ml, 10%
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Density

0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8018 g/cu cm at 24 °C, Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F, Relative density (water = 1): 0.80, 0.799-0.801, 0.8, 0.80
Record name ISOBUTANOL
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Record name ISOBUTYL ALCOHOL (ISOBUTANOL)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0352.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.55, 2.55
Record name ISOBUTANOL
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Record name ISOBUTANOL
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Record name ISOBUTYL ALCOHOL (ISOBUTANOL)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

10 mmHg at 71.1 °F ; 9 mmHg at 68 °F (NTP, 1992), 10.4 [mmHg], 10.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg
Record name ISOBUTANOL
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Mechanism of Action

The limited isobutanol tolerance of Escherichia coli is a major drawback during fermentative isobutanol production. Different from classical strain engineering approaches, this work was initiated to improve E. coli isobutanol tolerance from its transcriptional level by engineering its global transcription factor cAMP receptor protein (CRP). Random mutagenesis libraries were generated by error-prone PCR of crp, and the libraries were subjected to isobutanol stress for selection. Variant IB2 (S179P, H199R) was isolated and exhibited much better growth (0.18/hr) than the control (0.05/hr) in 1.2% (v/v) isobutanol (9.6g/L). Genome-wide DNA microarray analysis revealed that 58 and 308 genes in IB2 had differential expression (>2-fold, p< 0.05) in the absence and presence of 1% (v/v) isobutanol, respectively. When challenged with isobutanol, genes related to acid resistance (gadABCE, hdeABD), nitrate reduction (narUZYWV), flagella and fimbrial activity (lfhA, yehB, ycgR, fimCDF), and sulfate reduction and transportation (cysIJH, cysC, cysN) were the major functional groups that were up-regulated, whereas most of the down-regulated genes were enzyme (tnaA) and transporters (proVWX, manXYZ). As demonstrated by single-gene knockout experiments, gadX, nirB, rhaS, hdeB, and ybaS were found associated with strain isobutanol resistance. The intracellular reactive oxygen species (ROS) level in IB2 was only half of that of the control when facing stress, indicating that IB2 can withstand toxic isobutanol much better than the control., Escherichia coli has been engineered to produce isobutanol, with titers reaching greater than the toxicity level. However, the specific effects of isobutanol on the cell have never been fully understood. Here, /researchers/ aim to identify genotype-phenotype relationships in isobutanol response. An isobutanol-tolerant mutant was isolated with serial transfers. Using whole-genome sequencing followed by gene repair and knockout, /researchers/ identified five mutations (acrA, gatY, tnaA, yhbJ, and marCRAB) that were primarily responsible for the increased isobutanol tolerance. /They/ successfully reconstructed the tolerance phenotype by combining deletions of these five loci, and identified glucosamine-6-phosphate as an important metabolite for isobutanol tolerance, which presumably enhanced membrane synthesis. The isobutanol-tolerant mutants also show increased tolerance to n-butanol and 2-methyl-1-butanol, but showed no improvement in ethanol tolerance and higher sensitivity to hexane and chloramphenicol than the parental strain. These results suggest that C4, C5 alcohol stress impacts the cell differently compared with the general solvent or antibiotic stresses. Interestingly, improved isobutanol tolerance did not increase the final titer of isobutanol production.
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Product Name

Isobutanol

Color/Form

Colorless, oily liquid, Clear, colorless, refractive liquid

CAS RN

78-83-1, 68989-27-5
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Melting Point

-162 °F (NTP, 1992), -108 °C, -162 °F
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Synthesis routes and methods

Procedure details

Three more runs were made with the same catalyst in the presence of alkylamines. Details of these runs are tabulated in Table I and II. Triethyl- and tributylamine were used in these reactions. The level of catalytic activity based on the apparent conversion of propylene was maintained well through these runs, and showed an increase in catalytic activity in the presence of amines. In the last run, 20 g. of propylene was reacted in 50% conversion to yield 30.9% isobutanol, 56.6% n-butanal, 1.6% isobutanol, 3.8% n-butanol and 7.2% unknown products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Triethyl- and tributylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
56.6%
Yield
30.9%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutanol
Reactant of Route 2
Isobutanol
Reactant of Route 3
Isobutanol
Reactant of Route 4
Isobutanol
Reactant of Route 5
Isobutanol
Reactant of Route 6
Isobutanol

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